Skepinone-L - 1221485-83-1

Skepinone-L

Catalog Number: EVT-283394
CAS Number: 1221485-83-1
Molecular Formula: C24H21F2NO4
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Skepinone-L is a synthetic small molecule classified as a type I p38α MAP kinase inhibitor. [, , ] It serves as a valuable tool in scientific research for elucidating the role of p38α MAPK in various cellular processes and disease models. [, , , , , , , , ] Skepinone-L exhibits high selectivity for p38α MAPK over other kinases, making it a powerful tool for dissecting the specific contributions of p38α MAPK signaling pathways. [, , , , , ]

Future Directions
  • Development of more potent and selective p38α MAPK inhibitors: This can be achieved through continued medicinal chemistry efforts based on the Skepinone-L scaffold. [, , , , ]
  • Exploration of alternative therapeutic applications: This includes investigating Skepinone-L's potential in combination therapies or repurposing it for other diseases. []

BIRB-796

Compound Description: BIRB-796 is a potent and selective inhibitor of p38 MAP kinase, often used in research to study inflammatory pathways.

Baricitinib

Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor clinically used to treat rheumatoid arthritis. It also exhibits anti-inflammatory properties.

Relevance: Although Baricitinib and Skepinone-L target different kinases, both show anti-inflammatory activities. Research suggests that Baricitinib, similar to Skepinone-L, could potentially inhibit SARS-CoV-2.

SB203580

Compound Description: SB203580 is a widely studied p38 MAPK inhibitor frequently employed in research to investigate p38 signaling pathways.

SB239063

Compound Description: Similar to SB203580, SB239063 is another well-known p38 MAPK inhibitor often utilized in research to study p38 signaling pathways.

3-((2,4-difluorophenyl)amino)dibenzo[b,e]oxepin-11(6H)-one

Compound Description: This compound represents a potent p38α MAP kinase inhibitor structurally similar to Skepinone-L. It undergoes extensive metabolism, primarily via CYP2B6-mediated dehalogenation and subsequent hydroxylation.

Skepinone-L derivatives with "deep pocket" moiety

Compound Description: Researchers designed and synthesized a series of Skepinone-L derivatives incorporating a "deep pocket" moiety to interact with the DFG motif of p38α MAP kinase. These modifications aimed to enhance the compounds' activity and improve their binding kinetics.

Relevance: These derivatives represent a direct structural modification of Skepinone-L, aiming to optimize its inhibitory activity against p38α MAP kinase. By targeting the DFG motif, these derivatives display improved potency and prolonged residence time compared to the parent compound, Skepinone-L.

Skepinone-L derivatives with hydrophilic moieties

Compound Description: In addition to the "deep pocket" modifications, researchers explored introducing hydrophilic moieties into Skepinone-L derivatives. These moieties were designed to interact with the solvent-exposed hydrophilic region II of p38α MAP kinase.

Relevance: This series of compounds represents further structural modifications of Skepinone-L, aiming to optimize its interactions with p38α MAP kinase. These hydrophilic modifications aimed to enhance the compounds' solubility and improve their pharmacokinetic properties while maintaining their inhibitory activity.

Compounds 13a and 13b

Compound Description: These compounds are part of a series of MAPK11 inhibitors designed based on the structure of Skepinone-L. Both compounds showed potent inhibitory activity against MAPK11.

Relevance: Compounds 13a and 13b, while designed based on the structure of Skepinone-L, target MAPK11 rather than Skepinone-L's target, p38 MAPK. This highlights the adaptability of the Skepinone-L scaffold for developing inhibitors targeting different kinases.

Source and Classification

Skepinone-L was originally identified through structure-activity relationship studies aimed at developing inhibitors for p38 MAPK. It belongs to a class of compounds that target specific kinases, which play essential roles in signaling pathways associated with stress responses and inflammation. As a selective inhibitor, Skepinone-L distinguishes itself from other compounds that may exhibit broader activity profiles against multiple kinases, thus minimizing off-target effects.

Synthesis Analysis

The synthesis of Skepinone-L involves several intricate steps designed to construct its unique molecular framework.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with 5-bromophthalide and 4-methoxy-2-methylbenzaldehyde.
  2. Reduction: Sodium borohydride is used to reduce the aldehyde to the corresponding alcohol.
  3. Bromination: The alcohol is converted into bromide derivatives using phosphorus tribromide.
  4. Wittig Reaction: This critical step forms stilbeno-2-carboxylic acid derivatives.
  5. Cyclization: An intramolecular Friedel–Crafts reaction is performed to obtain dibenzosuberone derivatives.
  6. Final Modifications: Various substituents are introduced through Buchwald–Hartwig reactions and ester hydrolysis to yield Skepinone-L.
Molecular Structure Analysis

Skepinone-L possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₁₄H₁₃BrO₃
  • Molecular Weight: Approximately 305.16 g/mol
  • Structural Features: The compound features a dibenzosuberone backbone with various substituents that enhance its selectivity for p38 MAPK.

The precise arrangement of atoms within Skepinone-L allows for effective binding to the active site of p38 MAPK, facilitating its inhibitory action .

Chemical Reactions Analysis

Skepinone-L undergoes specific chemical reactions that are crucial for its synthesis and functionality.

Reactions and Technical Details

  1. Oxidative Ring-Opening: Involves the use of N-bromo-succinimide/azoisobutyronitrile to transform starting materials into key intermediates.
  2. Reduction Reactions: Sodium borohydride facilitates the conversion of aldehydes to alcohols, essential for subsequent bromination.
  3. Friedel-Crafts Cyclization: This reaction helps form the core structure of Skepinone-L by creating new carbon-carbon bonds.

These reactions are meticulously optimized to achieve high yields while maintaining the integrity of the molecular structure throughout the synthesis process .

Mechanism of Action

The mechanism by which Skepinone-L exerts its effects involves specific interactions with p38 MAPK.

Process and Data

  1. Binding Affinity: Skepinone-L binds selectively to the ATP-binding site of p38 MAPK, inhibiting its phosphorylation activity.
  2. Inhibition of Platelet Activation: By blocking p38 MAPK activity, Skepinone-L significantly reduces platelet activation markers such as thromboxane B2 synthesis and ATP release.
  3. Impact on Thrombus Formation: The compound effectively diminishes thrombus formation under both low and high shear conditions, highlighting its potential in preventing thrombotic events .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Skepinone-L is vital for its application in research and potential therapeutic uses.

Physical Properties

  • Solubility: Skepinone-L is sparingly soluble in aqueous solutions but can be dissolved in ethanol for better solubility in biological assays.
  • Melting Point: The melting point is typically measured but remains uncorrected in reported studies.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions, making it suitable for biological experiments.
  • Reactivity: Skepinone-L's reactivity profile is primarily determined by its functional groups, which engage in specific interactions with biological targets.

These properties are essential for determining the compound's efficacy and safety profile in clinical applications .

Applications

Skepinone-L has several significant applications within scientific research:

  1. Cardiovascular Research: Its ability to inhibit platelet activation makes it a candidate for studying thrombotic diseases.
  2. Inflammation Studies: As a selective inhibitor of p38 MAPK, it serves as a tool for investigating inflammatory pathways.
  3. Drug Development: The compound's structural features provide insights into designing new inhibitors targeting similar kinases with improved selectivity and potency .
Introduction to Skepinone-L

Discovery and Development of Selective p38 MAPK Inhibitors

The quest for selective p38α (MAPK14) inhibitors faced significant hurdles prior to Skepinone-L's development. Early compounds like SB203580 and BIRB-796 exhibited off-target effects or poor in vivo performance due to:

  • Limited selectivity: Binding to related kinases (JNK, ABL) through conserved ATP-pocket interactions [1]
  • Metabolic instability: Rapid hepatic degradation via cytochrome P450 enzymes [5]
  • Insufficient potency: Inability to achieve cellular IC50 values below 100 nM [4]

Skepinone-L emerged from rational structure-based drug design targeting p38α's unique structural features. Researchers exploited the smaller hydrophobic region I (gatekeeper residue Thr106) and hinge region flexibility (Gly110) not present in most other kinases. Systematic optimization of dibenzosuberone derivatives yielded Skepinone-L, achieving:

  • Unprecedented selectivity: >1,000-fold selectivity against 97% of 290 tested kinases [1]
  • High potency: IC50 of 5 nM against purified p38α enzyme and 25 nM in cellular HSP27 phosphorylation assays [4] [7]
  • Oral bioavailability: Demonstrated by 77% inhibition of TNF-α release in Gal/LPS-challenged mice at 3 mg/kg [1]

Table 1: Evolution of p38α Inhibitors

Compoundp38α IC50 (nM)Selectivity LimitationsKey Advancement
SB20358038-50Inhibits JNK, ABL, CK1First pharmacophore model
BIRB-79613Binds p38β with equal affinityAllosteric mechanism
Skepinone-L5Minimal off-targetsATP-competitive with in vivo efficacy

Structural and Functional Uniqueness of Skepinone-L

The crystallographic structure of Skepinone-L bound to p38α (PDB: 3QUE) reveals distinctive binding characteristics enabling its exceptional selectivity [6]:

Molecular Recognition Features:

  • Hinge Region Interaction: The carbonyl group of the dibenzosuberone core forms critical hydrogen bonds with Met109 backbone amide, stabilized by a unique "glycine flip" at Gly110 that repositions the peptide bond [6]
  • Gatekeeper Exploitation: The small gatekeeper residue (Thr106) permits deep penetration into hydrophobic region I, accommodating the difluorophenyl ring without steric clash [9]
  • Solvent-Facing Optimization: The (R)-2,3-dihydroxypropoxy extension projects into solvent-exposed regions, reducing non-specific hydrophobic interactions with other kinases [10]

Table 2: Structural Determinants of Skepinone-L Specificity

Structural ElementRole in SelectivityComparison to MAPK13
Gatekeeper Thr106Permits deep cavity accessLarger Met106 in MAPK13 restricts access
Gly110 "glycine flip"Creates unique hinge geometryRigid proline in 85% of kinases
Hydrophobic Region ISmaller volume in p38αExpanded in MAPK13 due to Leu108→Ile substitution
Arg70 conformationStabilizes difluorophenylGln70 in MAPK13 alters electrostatic potential

The binding induces conformational changes distinct from other p38 inhibitors:

  • Active Site Remodeling: The activation loop adopts a pseudo-active conformation despite inhibitor binding, preventing cross-reactivity with kinases requiring fully inactive conformations [6]
  • DFG Motif Stability: Unlike BIRB-796, Skepinone-L binds without displacing the DFG phenylalanine, reducing allosteric effects on other kinases [9]

Significance in Chemical Biology and Kinase Inhibitor Research

Skepinone-L has transcended traditional drug development to become an indispensable chemical biology tool with multifaceted research applications:

Mechanistic Probe for p38 Signaling:

  • Platelet Function: At 1 μM, Skepinone-L abolishes p38-dependent HSP27 phosphorylation induced by CRP, thrombin, or U46619, revealing p38's essential role in thromboxane A2 synthesis and platelet aggregation [7]
  • Cytokine Regulation: Reduces TNF-α, IL-1β, and IL-10 production in human peripheral blood mononuclear cells with IC50 values of 30-50 nM, clarifying p38's hierarchy in inflammatory cascades [4]
  • Thrombosis Models: Markedly impairs thrombus formation under arterial shear rates (500s⁻¹ and 1700s⁻¹) in flow chamber assays, establishing p38 as a thromboinflammatory regulator [7]

Scaffold for Targeted Inhibitor Design:

  • MAPK11 Inhibitors: Structural modifications of Skepinone-L yielded compounds 13a/13b (IC50 = 6.40/4.20 nM vs MAPK11) for Huntington's disease research, leveraging conserved Thr106-Gly110 features [3]
  • Metabolic Stability Engineering: Replacing the metabolically labile difluorophenyl with pyridyl rings (as in dibenzo[b,e]oxepin-11(6H)-one derivatives) improved resistance to CYP2B6-mediated dehalogenation [5]

Validation of Selective Inhibition Paradigms:

  • In Vivo Target Engagement: Demonstrated >75% pathway inhibition at non-toxic doses (3 mg/kg), setting benchmarks for future kinase probe development [1]
  • Isoform Discrimination: Enabled functional segregation of p38α roles from p38β/γ/δ isoforms through >200-fold selectivity, resolving controversies in knockout studies [9] [10]

Table 3: Research Applications of Skepinone-L Derivatives

Research AreaCompound ModificationKey OutcomeSource
Huntington's disease9-methyl substitutionMAPK11 IC50 = 4.2 nM [3]
Metabolic stabilityEther bridge insertionResistance to CYP2B6 dehalogenation [5]
Kinase conformation studiesFluorescent taggingReal-time activation loop monitoring [6]

Skepinone-L's impact extends beyond p38 research, establishing design principles for kinase inhibitors targeting:

  • Kinases with Small Gatekeepers: Applicable to TYK2, CSK, and other kinases with threonine/methionine gatekeepers
  • Solvent-Front Optimization: Validated by next-generation EGFR and BTK inhibitors with reduced off-target binding
  • Conformation-Selective Inhibition: Pioneered approaches for targeting activation state-specific kinase conformations

The compound continues to enable fundamental discoveries in signal transduction, serving as both a chemical probe and a structural blueprint for selective kinase modulation. Its development underscores the critical synergy between structural biology, medicinal chemistry, and chemical genetics in advancing therapeutic science [1] [3] [10].

Properties

CAS Number

1221485-83-1

Product Name

Skepinone-L

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

Molecular Formula

C24H21F2NO4

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N

SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Skepinone-L,

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.